molecular formula C8H6N2O5S B2535233 1,1,3-trioxo-4H-1λ6,2,4-benzothiadiazine-7-carboxylic acid CAS No. 201224-76-2

1,1,3-trioxo-4H-1λ6,2,4-benzothiadiazine-7-carboxylic acid

Cat. No.: B2535233
CAS No.: 201224-76-2
M. Wt: 242.21
InChI Key: IUFVBLNYWMTPOB-UHFFFAOYSA-N
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Description

1,1,3-Trioxo-4H-1λ6,2,4-benzothiadiazine-7-carboxylic acid is a heterocyclic compound that belongs to the benzothiadiazine family This compound is characterized by the presence of a benzene ring fused with a thiadiazine ring, which contains sulfur and nitrogen atoms

Scientific Research Applications

1,1,3-Trioxo-4H-1λ6,2,4-benzothiadiazine-7-carboxylic acid has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, this compound has shown promise as an antimicrobial, antiviral, and anticancer agent. It has also been investigated for its potential use as an antihypertensive and antidiabetic agent. In the field of material science, the compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties .

Safety and Hazards

The specific safety and hazards associated with “3-oxo-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-carboxylic acid 1,1-dioxide” are not provided in the available resources .

Future Directions

The future directions for the study of “3-oxo-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-carboxylic acid 1,1-dioxide” could involve further exploration of its potential applications, particularly in the field of fungicides . Additionally, the effective concentration (EC50) against certain fungi could provide a useful reference for further structural optimization design .

Mechanism of Action

Preparation Methods

The synthesis of 1,1,3-trioxo-4H-1λ6,2,4-benzothiadiazine-7-carboxylic acid typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a precursor compound containing the necessary functional groups. For example, the reaction of 2-aminobenzenesulfonamide with phosgene can lead to the formation of the benzothiadiazine ring system. The reaction conditions often include the use of solvents such as dichloromethane or chloroform and may require the presence of catalysts or other reagents to facilitate the cyclization process .

Chemical Reactions Analysis

1,1,3-Trioxo-4H-1λ6,2,4-benzothiadiazine-7-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions can lead to the formation of sulfoxides or sulfones, while reduction reactions may yield amines or other reduced derivatives .

Comparison with Similar Compounds

1,1,3-Trioxo-4H-1λ6,2,4-benzothiadiazine-7-carboxylic acid can be compared with other benzothiadiazine derivatives, such as 1,2,4-benzothiadiazine-1,1-dioxide. While both compounds share a similar core structure, their functional groups and substituents can lead to differences in their biological activities and applications. For instance, 1,2,4-benzothiadiazine-1,1-dioxide has been studied for its potential as a potassium channel activator and AMPA receptor modulator, highlighting the diversity of applications within this chemical family .

Properties

IUPAC Name

1,1,3-trioxo-4H-1λ6,2,4-benzothiadiazine-7-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O5S/c11-7(12)4-1-2-5-6(3-4)16(14,15)10-8(13)9-5/h1-3H,(H,11,12)(H2,9,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUFVBLNYWMTPOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)S(=O)(=O)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301347127
Record name 3-Oxo-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-carboxylic acid 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301347127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201224-76-2
Record name 3-Oxo-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-carboxylic acid 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301347127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-oxo-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-carboxylic acid 1,1-dioxide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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